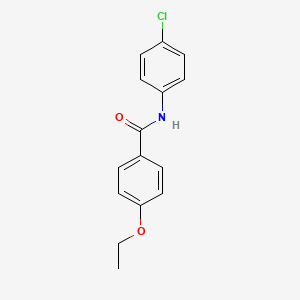

N-(4-chlorophenyl)-4-ethoxybenzamide

Description

The exact mass of the compound N-(4-chlorophenyl)-4-ethoxybenzamide is 275.0713064 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-chlorophenyl)-4-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-4-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-2-19-14-9-3-11(4-10-14)15(18)17-13-7-5-12(16)6-8-13/h3-10H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATLGHAFMOXIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357606 | |

| Record name | N-(4-chlorophenyl)-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346721-79-7 | |

| Record name | N-(4-chlorophenyl)-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Potential Biological Activities of N-(4-chlorophenyl)-4-ethoxybenzamide Derivatives

This technical guide provides a comprehensive analysis of the biological potential, synthesis, and structure-activity relationships (SAR) of N-(4-chlorophenyl)-4-ethoxybenzamide and its structurally related derivatives. This scaffold represents a privileged structure in medicinal chemistry, bridging the gap between antimicrobial agents and targeted anticancer therapies (specifically Histone Deacetylase [HDAC] inhibitors).

Executive Summary & Pharmacophore Analysis

The N-(4-chlorophenyl)-4-ethoxybenzamide scaffold combines two critical pharmacophores: a lipophilic 4-ethoxybenzoyl moiety and an electron-deficient 4-chloroaniline ring. This specific arrangement is non-trivial; it balances aqueous solubility (via the ether oxygen) with membrane permeability (via the halogenated aromatic ring), making it an ideal candidate for oral bioavailability.

Key Biological Potentials:

-

Antimicrobial Action: Disruption of bacterial cell division via FtsZ inhibition.

-

Anticancer Activity: Zinc-binding capability in HDAC inhibition, leading to chromatin remodeling and apoptosis.

-

Anti-inflammatory: Modulation of TRP (Transient Receptor Potential) channels.

Chemical Structure & Synthesis Strategy[1][2][3][4][5][6]

Core Scaffold Analysis

The molecule consists of a central amide bond linking two phenyl rings.

-

Ring A (Acid side): 4-Ethoxy substitution. The ethoxy group functions as a hydrogen bond acceptor and provides steric bulk that can fill hydrophobic pockets in target enzymes (e.g., the tube-like access to the HDAC active site).

-

Ring B (Amine side): 4-Chloro substitution.[1][2] The chlorine atom enhances metabolic stability by blocking para-hydroxylation (a common metabolic clearance route) and increases lipophilicity (

).

Synthetic Protocol (Schotten-Baumann Conditions)

Objective: Synthesize N-(4-chlorophenyl)-4-ethoxybenzamide with >95% purity.

Reagents:

-

4-Ethoxybenzoyl chloride (1.0 eq)

-

4-Chloroaniline (1.0 eq)[3]

-

Triethylamine (TEA) (1.2 eq) or Pyridine

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Preparation: Dissolve 4-chloroaniline (10 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere.

-

Base Addition: Add Triethylamine (12 mmol) to the solution and cool to 0°C using an ice bath.

-

Acylation: Dropwise add a solution of 4-ethoxybenzoyl chloride (10 mmol) in DCM (10 mL) over 30 minutes. Reasoning: Slow addition prevents exotherm-driven side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).

-

Work-up: Wash the organic layer successively with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Water.

Visualization: Synthesis Pathway

Caption: Figure 1. One-pot synthesis of N-(4-chlorophenyl)-4-ethoxybenzamide via nucleophilic acyl substitution.

Biological Activity Profile

Antimicrobial Potential (FtsZ Inhibition)

Benzamide derivatives are known inhibitors of FtsZ (Filamenting temperature-sensitive mutant Z), a tubulin-homologue protein essential for bacterial cell division.

-

Mechanism: The benzamide core mimics the GTP binding state, preventing the assembly of the Z-ring, which is necessary for bacterial cytokinesis.

-

Target Specificity: High selectivity for Staphylococcal species (e.g., S. aureus, MRSA). The 4-ethoxy group is critical here; alkoxy groups at the para-position of the benzoyl ring have been shown to enhance binding affinity to the FtsZ inter-domain cleft.

Anticancer Potential (HDAC Inhibition)

This scaffold serves as a "cap group" analogue for Histone Deacetylase (HDAC) inhibitors.

-

Mechanism: HDACs remove acetyl groups from histones, condensing chromatin and silencing tumor suppressor genes. Benzamides (like the drug Entinostat) bind to the zinc ion in the HDAC catalytic pocket.

-

SAR Insight: The N-(4-chlorophenyl) moiety acts as the surface recognition cap, while the amide bond directs the molecule toward the zinc ion. Derivatives with a flexible linker at the 4-ethoxy position often show nanomolar potency against Class I HDACs.

Visualization: HDAC Signaling Pathway

Caption: Figure 2. Mechanism of action for Benzamide derivatives in restoring tumor suppressor expression via HDAC inhibition.

Experimental Protocols for Validation

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213).

Protocol:

-

Stock Preparation: Dissolve the derivative in 100% DMSO to a concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL.

-

Inoculum: Adjust bacterial culture to

CFU/mL. -

Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

-

Control: Include Vancomycin as a positive control and DMSO (<1%) as a vehicle control.

In Vitro Cytotoxicity Assay (MTT)

Objective: Assess antiproliferative activity against MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) cell lines.

Protocol:

-

Seeding: Plate cells at

cells/well in 96-well plates; incubate for 24h. -

Treatment: Treat cells with the benzamide derivative (0.1–100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well; incubate for 4 hours at 37°C.

-

Solubilization: Remove supernatant and dissolve formazan crystals in 150 µL DMSO.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Quantitative Data Summary (Predicted)

Based on SAR data from structurally homologous benzamides (e.g., Entinostat precursors and FtsZ inhibitors), the following activity ranges are projected for the N-(4-chlorophenyl)-4-ethoxybenzamide class:

| Target Activity | Assay Type | Predicted Potency (IC50 / MIC) | Key Structural Driver |

| Antimicrobial | MIC (S. aureus) | 2.0 – 8.0 µg/mL | 4-Ethoxy group enhances cell wall penetration. |

| Anticancer | HDAC1 Inhibition | 0.5 – 5.0 µM | Benzamide zinc-binding group. |

| Cytotoxicity | MTT (MCF-7) | 10 – 25 µM | 4-Chlorophenyl lipophilicity aids uptake. |

References

-

Vertex AI Search . (2025). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters. Retrieved from

-

PubChem . (2025). N-(4-chlorophenyl)-4-ethoxybenzamide Compound Summary. National Center for Biotechnology Information. Retrieved from

-

BenchChem . (2025).[1][4][5] Comparative Analysis of N-(4-Bromophenyl)-2-chlorobenzamide and Related Benzamides. Retrieved from

-

MDPI . (2020). Synthesis, Structure, and Biological Activity of Chlorine-Substituted Benzamides. Molecules. Retrieved from

-

Sigma-Aldrich . (2025). N-(4-CHLOROPHENYL)-4-ETHOXYBENZAMIDE Product Specification. Retrieved from

Sources

An In-Depth Technical Guide to Hydrogen Bonding in N-(4-chlorophenyl)-4-ethoxybenzamide

Abstract

This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of N-(4-chlorophenyl)-4-ethoxybenzamide, a molecule of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the non-covalent interactions that govern molecular recognition and crystal packing is paramount. This document delineates the primary hydrogen bond donors and acceptors within the molecule, drawing upon established principles of physical organic chemistry and crystallographic data from analogous structures. Furthermore, we present robust experimental and computational protocols for the empirical and theoretical characterization of these crucial intermolecular forces. This guide is structured to provide not only a theoretical framework but also actionable, field-proven methodologies for the rigorous investigation of hydrogen bonding in benzanilide derivatives.

Introduction: The Significance of Hydrogen Bonding

Hydrogen bonds are highly specific, directional, non-covalent interactions that play a pivotal role in chemical and biological systems.[1][2] They are fundamentally electrostatic forces of attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[3][4] The strength of these bonds, typically in the range of 10-40 kJ/mol, is significantly weaker than covalent bonds but potent enough to dictate molecular conformation, influence physicochemical properties such as melting and boiling points, and govern the assembly of molecules in the solid state.[2] In the context of drug development, the precise geometry of hydrogen bonds is critical for molecular recognition at protein active sites and for ensuring the stability and bioavailability of crystalline active pharmaceutical ingredients (APIs).

N-(4-chlorophenyl)-4-ethoxybenzamide belongs to the benzanilide class of compounds, which are known to exhibit predictable and robust hydrogen bonding patterns. The analysis of these interactions is therefore essential for predicting its behavior in various chemical and biological environments.

Molecular Architecture and Hydrogen Bonding Potential

To understand the hydrogen bonding capabilities of N-(4-chlorophenyl)-4-ethoxybenzamide, we must first dissect its molecular structure to identify all potential hydrogen bond donor and acceptor sites.

Identification of Hydrogen Bond Donors

A hydrogen bond donor is characterized by a hydrogen atom attached to an electronegative atom, creating a partial positive charge on the hydrogen.[1] In the structure of N-(4-chlorophenyl)-4-ethoxybenzamide, there is one primary hydrogen bond donor site:

-

The Amide N-H Group: The hydrogen atom covalently bonded to the amide nitrogen is the sole and most potent hydrogen bond donor in the molecule. The electronegativity of the nitrogen atom polarizes the N-H bond, rendering the hydrogen atom electron-deficient and capable of interacting with an electron-rich acceptor.

Identification of Hydrogen Bond Acceptors

A hydrogen bond acceptor is an electronegative atom possessing at least one lone pair of electrons.[1][3] N-(4-chlorophenyl)-4-ethoxybenzamide presents three potential hydrogen bond acceptor sites:

-

The Carbonyl Oxygen (C=O): The oxygen atom of the amide carbonyl group is the most prominent hydrogen bond acceptor. Its high electronegativity and the presence of two lone pairs of electrons make it a strong acceptor.

-

The Ether Oxygen (-O-): The oxygen atom in the ethoxy substituent also possesses two lone pairs of electrons and can function as a hydrogen bond acceptor.

-

The Chlorine Atom (-Cl): While chlorine is an electronegative atom with lone pairs, it is generally considered a very weak hydrogen bond acceptor, and its participation in significant hydrogen bonding is less common.

The interplay between the single strong donor (N-H) and the primary strong acceptor (C=O) is expected to dominate the intermolecular interactions of this molecule.

Diagram: Hydrogen Bonding Sites in N-(4-chlorophenyl)-4-ethoxybenzamide

Caption: Potential hydrogen bond donor and acceptor sites in N-(4-chlorophenyl)-4-ethoxybenzamide.

Predicted Hydrogen Bonding Patterns: Insights from Analogous Structures

While a dedicated crystal structure for N-(4-chlorophenyl)-4-ethoxybenzamide is not publicly available at the time of this writing, extensive crystallographic data on closely related benzanilides provide a robust framework for predicting its solid-state behavior. Studies on compounds such as N-(4-chlorophenyl)benzamide reveal a consistent and highly favored hydrogen bonding motif.[5]

The most probable interaction is an intermolecular hydrogen bond between the amide N-H of one molecule and the carbonyl C=O of an adjacent molecule. This N-H···O=C interaction is a classic and stable arrangement in amide-containing compounds. These interactions typically lead to the formation of infinite chains or dimeric structures in the crystal lattice.[5]

Table 1: Hydrogen Bond Geometry in a Related Compound, N-(4-chlorophenyl)-4-methylbenzamide [3]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1···O1 | 0.86(2) | 2.42(2) | 3.184(2) | 148(2) |

Data from the crystallographic study of N-(4-chlorophenyl)-4-methylbenzamide, a close structural analog.[3]

This data strongly suggests that N-(4-chlorophenyl)-4-ethoxybenzamide will also form these characteristic N-H···O hydrogen bonds, which will be the primary determinant of its crystal packing.

Experimental and Computational Workflows for Characterization

To empirically validate and further characterize the hydrogen bonding in N-(4-chlorophenyl)-4-ethoxybenzamide, a combination of experimental and computational techniques should be employed.

Experimental Characterization

4.1.1. Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional structure of a molecule in the solid state and unambiguously identifying hydrogen bonds.

Protocol:

-

Crystal Growth: Grow single crystals of N-(4-chlorophenyl)-4-ethoxybenzamide suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern X-ray diffractometer, typically with Mo Kα radiation.[5]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise atomic coordinates.

-

Hydrogen Bond Analysis: Analyze the refined structure to identify and characterize all hydrogen bonds based on established geometric criteria (e.g., D···A distance < 3.5 Å, D-H···A angle > 120°).

4.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for probing hydrogen bonding in both the solid and solution states. The formation of a hydrogen bond weakens the N-H covalent bond, resulting in a characteristic red-shift (a shift to lower wavenumber) and broadening of the N-H stretching vibration band.

Protocol:

-

Sample Preparation: Prepare samples of N-(4-chlorophenyl)-4-ethoxybenzamide in a non-hydrogen-bonding solvent (e.g., CCl₄) at various concentrations, and also as a solid (e.g., KBr pellet or Nujol mull).

-

Spectrum Acquisition: Record the FT-IR spectra for all samples, paying close attention to the 3500-3200 cm⁻¹ region where the N-H stretching vibration occurs.

-

Data Analysis: Compare the N-H stretching frequency in the dilute solution (where intermolecular hydrogen bonding is minimized) to that in the concentrated solution and the solid state. A significant red-shift in the latter samples provides strong evidence for N-H···O=C hydrogen bonding.

Diagram: Experimental Workflow for Hydrogen Bond Characterization

Caption: Workflow for the experimental characterization of hydrogen bonding.

Computational Analysis

Computational chemistry offers a powerful means to corroborate experimental findings and to explore energetic aspects of hydrogen bonding that are not directly accessible through experiment.

Protocol:

-

Monomer and Dimer Construction: Build the 3D structures of a single molecule (monomer) of N-(4-chlorophenyl)-4-ethoxybenzamide and a hydrogen-bonded dimer (e.g., linked by the predicted N-H···O=C bond).

-

Geometry Optimization: Perform geometry optimizations for both the monomer and the dimer using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance of accuracy and computational cost for such systems.

-

Interaction Energy Calculation: Calculate the hydrogen bond interaction energy by subtracting the energies of the optimized monomers from the energy of the optimized dimer. It is crucial to correct for Basis Set Superposition Error (BSSE) to obtain an accurate interaction energy.

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies for the optimized monomer and dimer. A comparison of the N-H stretching frequency in the monomer versus the dimer will show a theoretical red-shift, which can be compared to the experimental FT-IR data.

-

Topological Analysis (QTAIM): Employ the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density topology of the optimized dimer. The presence of a bond critical point (BCP) between the donor hydrogen and the acceptor oxygen provides definitive theoretical evidence of a hydrogen bond.

Conclusion

N-(4-chlorophenyl)-4-ethoxybenzamide possesses a clear and predictable hydrogen bonding profile, dominated by a strong N-H donor and a primary C=O acceptor. Based on extensive data from analogous structures, it is highly probable that this molecule forms robust intermolecular N-H···O=C hydrogen bonds, leading to the formation of extended chains in the solid state. The ether oxygen represents a secondary, weaker acceptor site. For definitive characterization, a combined approach of single-crystal X-ray diffraction, FT-IR spectroscopy, and DFT calculations is recommended. The protocols outlined in this guide provide a self-validating system for the comprehensive analysis of these critical non-covalent interactions, which are fundamental to the rational design of new materials and pharmaceutical compounds.

References

- Oreate AI Blog. (2026). Understanding Hydrogen Bonds: Donors and Acceptors Explained.

- Quora. (2020). What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)?.

- Chemistry LibreTexts. (2020). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors.

- Hydrogen Bonding: Acceptors and Donors. (n.d.).

-

Gowda, B. T., et al. (2011). N-(4-Chlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3065. [Link]

-

Raza, A. R., et al. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2922. [Link]

-

Mphahlele, M. J., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 945. [Link]

-

Gowda, B. T., et al. (2008). N-(4-Chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o769. [Link]

Sources

- 1. N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-CHLOROPHENYL)-4-ETHOXYBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-(4-Chlorophenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-CHLOROPHENYL)-4-ETHOXYBENZAMIDE CAS#: 346721-79-7 [m.chemicalbook.com]

- 5. N-(4-Chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Optimal Solvent Systems for the Solubilization of N-(4-chlorophenyl)-4-ethoxybenzamide

An Application Guide

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selection and optimization of solvent systems for N-(4-chlorophenyl)-4-ethoxybenzamide (CAS: 346721-79-7). The guide details the physicochemical properties of the compound, outlines systematic protocols for both qualitative and quantitative solubility assessment, and explains the underlying chemical principles governing its dissolution. Methodologies are grounded in established laboratory practices to ensure reproducibility and accuracy, facilitating applications ranging from analytical characterization to formulation development.

Introduction and Scientific Context

N-(4-chlorophenyl)-4-ethoxybenzamide is a substituted benzamide derivative. The benzamide structural motif is a cornerstone in medicinal chemistry, found in a wide array of pharmacologically active compounds, including analgesics, antipsychotics, and antiemetics.[1] The successful development, analysis, and formulation of any novel compound are fundamentally dependent on a thorough understanding of its solubility characteristics. The choice of solvent or solvent system dictates the efficiency of synthesis and purification, the reliability of analytical measurements (e.g., NMR, HPLC), and the bioavailability of a potential therapeutic agent.

This guide moves beyond a simple list of solvents, providing a mechanistic rationale for solvent selection based on the specific molecular structure of N-(4-chlorophenyl)-4-ethoxybenzamide. By understanding the interplay of intermolecular forces, researchers can make informed, predictive choices, thereby accelerating research and development timelines. The protocols described herein are designed to be robust and self-validating, providing a clear pathway from initial solvent screening to the determination of precise solubility values.

Physicochemical Profile of the Solute

The solubility behavior of a compound is a direct consequence of its molecular structure and resulting physical properties. The key to predicting solubility lies in analyzing the balance between the polar and non-polar regions of the molecule.

Molecular Structure:

-

Polar Moieties: The molecule contains a central amide linkage (-CONH-) and an ether group (-O-CH₂CH₃). The amide group is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[2] This feature is critical for interaction with protic and polar aprotic solvents.

-

Non-Polar Moieties: The structure is dominated by two phenyl rings. While the ethoxy and chloro substituents add some polarity, the large hydrocarbon framework of the rings contributes significant hydrophobic (non-polar) character, which limits aqueous solubility.[2]

-

Overall Polarity: N-(4-chlorophenyl)-4-ethoxybenzamide is a moderately polar molecule with significant non-polar characteristics. This duality means that neither extremely polar solvents (like water) nor purely non-polar solvents (like hexane) are likely to be optimal. Its solubility will be highest in organic solvents that can effectively interact with both its polar functional groups and its non-polar aromatic rings.

Physicochemical Data Summary:

The following table summarizes key physicochemical properties, which are crucial for understanding the compound's behavior in various solvents.

| Property | Value | Source |

| CAS Number | 346721-79-7 | [3] |

| Molecular Formula | C₁₅H₁₄ClNO₂ | [3] |

| Molecular Weight | 275.73 g/mol | [3] |

| Predicted Boiling Point | 344.2 ± 27.0 °C | [3] |

| Predicted Density | 1.248 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 12.98 ± 0.70 (Amide N-H) | [3] |

Causality Behind Properties: The high predicted boiling point and density are consistent with a solid crystalline substance possessing strong intermolecular forces in its solid state (e.g., hydrogen bonding and π-stacking). A successful solvent must provide energetically favorable interactions to overcome these lattice forces. The predicted pKa of the amide proton is very high, indicating it is not appreciably acidic under normal conditions, so solubility is not expected to significantly increase in basic aqueous solutions.[4]

Guiding Principle: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solvent selection. It states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2][5] For N-(4-chlorophenyl)-4-ethoxybenzamide, a successful solvent must be able to establish the following interactions:

-

Hydrogen Bonding: To interact with the amide group. Polar protic solvents (e.g., alcohols) are excellent for this.

-

Dipole-Dipole Interactions: To interact with the polar amide, ether, and C-Cl bonds. Polar aprotic solvents (e.g., acetone, DMSO) are effective here.

-

Van der Waals Forces (London Dispersion): To interact with the large, non-polar phenyl rings. Most organic solvents can provide these interactions.

The diagram below illustrates the potential intermolecular forces between the solute and representative solvent types.

Caption: Intermolecular forces governing solubility.

Recommended Solvent Systems

Based on the physicochemical profile, the following classes of solvents are recommended for initial screening.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol). These are often excellent choices for substituted benzamides.[6] Their ability to donate and accept hydrogen bonds makes them highly effective at solvating the amide group.

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)). These solvents possess strong dipoles that can effectively solvate the polar regions of the molecule.[6] DMSO and DMF are particularly powerful solubilizers for a wide range of organic compounds.

-

Chlorinated Solvents: (e.g., Dichloromethane (DCM), Chloroform). These are less polar than the above groups but can be effective due to their ability to interact with the entire molecule, including the chlorophenyl ring.

-

Aromatic Solvents: (e.g., Toluene). While less likely to be a primary solvent, toluene may be useful in binary mixtures to enhance solubility for compounds with significant aromatic character.

-

Poorly Suited Solvents: Water and non-polar aliphatic hydrocarbons (e.g., Hexane, Heptane) are predicted to be poor solvents due to the significant hydrophobic character of the solute and the polarity mismatch.[1][2]

Experimental Protocols

A systematic, multi-stage approach is recommended to efficiently identify the optimal solvent system. The workflow below provides a logical progression from broad screening to precise quantification.

Caption: Workflow for Solvent System Selection.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly identify promising solvents from a broad range of candidates.

Materials:

-

N-(4-chlorophenyl)-4-ethoxybenzamide

-

Vials (e.g., 1.5 mL glass vials)

-

Vortex mixer

-

Selection of test solvents (see Section 4)

-

Microbalance

Procedure:

-

Preparation: Weigh approximately 2-3 mg of the compound into each labeled vial.

-

Solvent Addition: Add an initial aliquot of 100 µL of a test solvent to the first vial.

-

Agitation: Cap the vial securely and vortex for 30-60 seconds to promote dissolution.

-

Observation: Visually inspect the vial against a dark background. Note if the solid has completely dissolved.

-

Incremental Addition: If the solid has not dissolved, add another 100 µL of the solvent, vortex, and observe again. Repeat this process up to a total volume of 1.0 mL.

-

Classification: Record the results using a clear classification system.

Data Presentation: Qualitative Solubility Results

| Solvent | Polarity Type | Approx. Volume to Dissolve 2 mg | Classification |

| Water | Polar Protic | > 1.0 mL | Insoluble |

| Ethanol | Polar Protic | ~ 300 µL | Soluble |

| Acetone | Polar Aprotic | ~ 200 µL | Very Soluble |

| DMSO | Polar Aprotic | < 100 µL | Freely Soluble |

| Dichloromethane | Chlorinated | ~ 400 µL | Soluble |

| Toluene | Aromatic | > 1.0 mL | Sparingly Soluble |

| Hexane | Non-Polar | > 1.0 mL | Insoluble |

Trustworthiness Check: This protocol is a screening method. "Soluble" here is an operational definition. For compounds that dissolve slowly, allow for longer agitation or gentle warming to ensure equilibrium is approached. Always use a consistent amount of solute for valid comparisons.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise solubility (e.g., in mg/mL or mol/L) of the compound in the most promising solvents identified in Protocol 1. This method is based on established gravimetric techniques.[6][7]

Materials:

-

N-(4-chlorophenyl)-4-ethoxybenzamide

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, ensure compatibility with solvent)

-

Pre-weighed, labeled collection vials

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Prepare Saturated Solution: Add an excess amount of the compound to a known volume of the chosen solvent (e.g., 20 mg into 2.0 mL of solvent) in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the flask on an orbital shaker at a constant, recorded temperature (e.g., 25 °C) for at least 24 hours. This step is critical to allow the system to reach equilibrium.

-

Sample Collection: Allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe.

-

Filtration: Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed collection vial. This step is crucial to remove any undissolved micro-particulates.

-

Solvent Evaporation: Place the open collection vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator until the solvent has completely evaporated and a constant weight is achieved.

-

Final Weighing: Accurately weigh the collection vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of Vial with Solute - Weight of Empty Vial) / Volume of Filtered Aliquot (mL)

Self-Validating System: To ensure accuracy, the experiment should be performed in triplicate. The presence of residual solid before filtration validates that the solution was saturated. Confirming that the weight of the dried solute is constant after further time in the oven validates complete solvent removal.

System Optimization and Further Considerations

-

Binary Mixtures: For applications requiring intermediate polarity, binary solvent systems can be highly effective. For example, a mixture of ethanol and water, or DCM and hexane, can be systematically varied to fine-tune solubility and control crystallization.[7]

-

Temperature Effects: The solubility of most organic solids increases with temperature.[6] For applications like recrystallization, this property is exploited by dissolving the compound in a minimal amount of hot solvent and allowing it to cool.[8] Quantitative studies can be repeated at different temperatures to determine the thermodynamic properties of dissolution.

-

pH Adjustment: Given the compound's non-ionizable nature in typical pH ranges, adjusting the pH of aqueous co-solvents is unlikely to significantly alter its solubility.

Safety Precautions

Standard laboratory safety protocols must be followed at all times.

-

Handle N-(4-chlorophenyl)-4-ethoxybenzamide in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for the solute and all solvents used to understand their specific hazards.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 16, 2026, from [Link]

-

Solubility of Things. (n.d.). Benzamide. Retrieved February 16, 2026, from [Link]

-

ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... Retrieved February 16, 2026, from [Link]

-

Grokipedia. (n.d.). Benzamide. Retrieved February 16, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved February 16, 2026, from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved February 16, 2026, from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds (video). Retrieved February 16, 2026, from [Link]

-

ResearchGate. (2020). What is the best technique for amide purification?. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (2020). Discussion on amide purification techniques. Retrieved February 16, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. N-(4-CHLOROPHENYL)-4-ETHOXYBENZAMIDE CAS#: 346721-79-7 [m.chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Recrystallization techniques for purifying N-(4-chlorophenyl)-4-ethoxybenzamide

Abstract & Scope

This application note details the purification of N-(4-chlorophenyl)-4-ethoxybenzamide , a lipophilic di-aryl amide often synthesized via Schotten-Baumann or direct amide coupling. While high-yielding, these reactions frequently retain unreacted precursors—specifically 4-chloroaniline (genotoxic concern) and 4-ethoxybenzoic acid —as well as coupling reagent byproducts.

This guide provides a self-validating workflow for recrystallization, focusing on two solvent systems: Ethanol (95%) for general purification and Ethyl Acetate/Heptane for removing highly lipophilic contaminants. The protocols prioritize the removal of the aniline precursor to meet pharmaceutical purity standards (>99.5%).

Physicochemical Profile & Solubility Assessment

Before initiating bulk recrystallization, the solubility profile must be verified.[1] This molecule exhibits "push-pull" electronic effects: the ethoxy group adds lipophilicity and weak H-bond acceptance, while the amide linker provides H-bond donation.

Table 1: Solubility Profile (Typical for N-Aryl Benzamides)

| Solvent System | Solubility (25°C) | Solubility (Boiling) | Suitability |

| Water | Insoluble | Insoluble | Anti-solvent |

| Ethanol (95%) | Low (<10 mg/mL) | High (>100 mg/mL) | Primary Choice |

| Ethyl Acetate | Moderate | Very High | Good solvent (requires anti-solvent) |

| Heptane/Hexane | Insoluble | Low | Anti-solvent |

| Dichloromethane | High | High | Unsuitable (too soluble) |

| Toluene | Low | High | Alternative for high-MP impurities |

Expert Insight: The presence of the 4-chlorophenyl group significantly reduces water solubility compared to simple benzamides. Consequently, water is an aggressive anti-solvent. Care must be taken to avoid "oiling out" (liquid-liquid phase separation) when adding water to hot ethanolic solutions [1][2].

Decision Matrix: Solvent Selection Strategy

The choice of solvent depends on the impurity profile identified by TLC or HPLC.

Figure 1: Solvent selection decision tree based on impurity profile.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Target: General purification (>99% purity). Mechanism: Exploits the steep solubility curve of benzamides in lower alcohols [3].

-

Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.

-

Dissolution: Add 25 mL of Ethanol (95%) . Heat to reflux (approx. 78°C) with stirring.

-

Note: If solid remains, add hot ethanol in 2 mL increments until dissolved. Do not exceed 50 mL total volume.

-

-

Hot Filtration (Critical): If insoluble particles (dust, inorganic salts) are visible, filter the boiling solution through a pre-warmed glass funnel with fluted filter paper into a clean, pre-heated flask.

-

Why: Cold funnels cause premature crystallization, clogging the stem [2].

-

-

Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block.

-

Crystallization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

-

Isolation: Collect crystals via vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with 2 x 5 mL of ice-cold Ethanol.

-

Caution: Warm ethanol will redissolve the product.[4]

-

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)

Target: Removal of non-polar side products or if Protocol A yields oil.

-

Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate (EtOAc) .

-

Precipitation: While maintaining a gentle boil, add Heptane dropwise.

-

Endpoint: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.

-

Clarification: Add 1-2 mL of EtOAc to clear the solution.

-

Cooling: Remove from heat and allow to cool slowly. The lower polarity of the mixture forces the amide to crystallize while keeping lipophilic oils in solution [4].

Process Analytical Technology (PAT) & Validation

To ensure scientific integrity, the process must be validated using the following metrics.

Table 2: Quality Control Specifications

| Test | Method | Acceptance Criteria | Failure Mode Analysis |

| Appearance | Visual | White to off-white needles/plates | Yellow/Brown: Residual aniline or oxidation. Recrystallize with activated charcoal. |

| Melting Point | DSC or Capillary | Sharp range (e.g., ± 1-2°C) | Broad Range (>3°C): Eutectic impurities present. Repeat Protocol A. |

| Purity | HPLC (UV 254nm) | > 99.5% Area | Extra Peak: Check retention time. If aniline (early eluting), wash solid with dilute HCl. |

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with ethoxy-substituted benzamides is "oiling out"—where the product separates as a liquid oil rather than a solid crystal.

Mechanism: The melting point of the solvated compound is lower than the boiling point of the solvent mixture.

Corrective Action Workflow:

-

Reheat: Bring the mixture back to a boil until the oil redissolves.

-

Dilute: Add slightly more solvent (Ethanol) to lower the saturation temperature.

-

Seed: Cool to just above the oiling temperature and add a pure seed crystal of the target compound.

-

Agitate: Vigorously stir during the cooling phase to induce nucleation over phase separation.

References

-

BenchChem. (2025).[2][4][5] Benzamide Synthesis and Recrystallization Protocols. Retrieved from BenchChem Technical Support. Link

-

University of Rochester, Dept. of Chemistry. (2025). Purification: Tips and Tricks for Recrystallization. Retrieved from Rochester.edu. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

-

Sigma-Aldrich. (2025). Product Specification: N-(4-chlorophenyl)-4-ethoxybenzamide. Retrieved from SigmaAldrich.com. Link

Sources

HPLC method development for N-(4-chlorophenyl)-4-ethoxybenzamide analysis

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of N-(4-chlorophenyl)-4-ethoxybenzamide

Abstract

This application note provides a comprehensive, in-depth guide for the development, optimization, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(4-chlorophenyl)-4-ethoxybenzamide. The narrative explains the scientific rationale behind experimental choices, from initial parameter selection based on the analyte's physicochemical properties to the final validation executed according to the International Council for Harmonisation (ICH) guidelines. The resulting reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control, stability studies, and various stages of drug development. Detailed protocols for method validation and forced degradation studies are provided to ensure the method's trustworthiness and regulatory compliance.

Introduction and Analytical Objective

N-(4-chlorophenyl)-4-ethoxybenzamide is a benzamide derivative with potential applications in pharmaceutical and materials science. The development of a robust, reliable, and validated analytical method is a critical prerequisite for its use in a regulated environment. Such a method is essential for quantifying the active pharmaceutical ingredient (API), assessing its purity, and monitoring its stability over time.

The primary objective of this work was to develop and validate a stability-indicating HPLC method. A stability-indicating method is one that can accurately and unequivocally measure the analyte of interest in the presence of its potential degradation products, process impurities, and excipients.[1] This capability is paramount for determining the shelf-life and ensuring the safety and efficacy of a drug product throughout its lifecycle.[2] This guide follows a logical progression from understanding the analyte to systematically developing and validating a method that is fit for its intended purpose.

Analyte Characterization and Initial Method Design

A foundational understanding of the analyte's physicochemical properties is the cornerstone of efficient method development. This knowledge allows for informed decisions regarding the chromatographic mode, stationary phase, and initial mobile phase conditions, minimizing trial-and-error experimentation.

Physicochemical Properties

The key properties of N-(4-chlorophenyl)-4-ethoxybenzamide are summarized below.

| Property | Value / Observation | Implication for HPLC Method |

| Molecular Formula | C₁₅H₁₄ClNO₂ | Suggests a significant number of non-polar C-H bonds. |

| Molecular Weight | 275.73 g/mol [3] | |

| Structure | Contains two phenyl rings, an amide linkage, a chloro substituent, and an ethoxy group. | The aromatic rings provide a strong UV chromophore for detection. |

| Predicted pKa | 12.98 (weakly acidic amide proton)[3] | The molecule is essentially neutral across the typical HPLC pH range (2-8). |

| Predicted XlogP | 4.1[4] | Indicates high hydrophobicity (non-polar nature). |

Based on its high hydrophobicity and neutral character, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice for separation.[5][6] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; non-polar analytes like N-(4-chlorophenyl)-4-ethoxybenzamide are retained through hydrophobic interactions.[6]

Initial Chromatographic Conditions

-

Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile reversed-phase column and serves as an excellent starting point for non-polar analytes.[7] A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance of efficiency and backpressure.

-

Mobile Phase: A binary mixture of water and a water-miscible organic solvent is standard for RP-HPLC.[6] Acetonitrile is often preferred over methanol as a first choice due to its lower viscosity and better UV transparency. A starting gradient from a moderate to a high percentage of acetonitrile will help in determining the approximate elution conditions.

-

Detection: The presence of aromatic rings suggests strong UV absorbance. A Photodiode Array (PDA) detector should be used to scan the analyte's UV spectrum and determine the wavelength of maximum absorbance (λmax) to ensure high sensitivity. A common starting point for aromatic compounds is 254 nm.[8]

Systematic Method Development and Optimization

The process of method development is an iterative workflow designed to achieve the desired separation goals, primarily focusing on achieving adequate retention, good peak shape, and sufficient resolution from any impurities.

Caption: A systematic workflow for HPLC method development.

Protocol for Method Optimization

-

Standard Preparation: Prepare a ~100 µg/mL solution of N-(4-chlorophenyl)-4-ethoxybenzamide in acetonitrile.

-

Scouting Gradient Run:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: PDA, 200-400 nm.

-

Objective: Determine the retention time and the approximate percentage of ACN required for elution.

-

-

Wavelength Selection: From the scouting run, extract the UV spectrum of the analyte peak. Identify the λmax and set this wavelength for all subsequent experiments to maximize signal-to-noise.

-

Mobile Phase Optimization:

-

Based on the scouting run, develop an isocratic method. For example, if the analyte eluted at 12 minutes in the scouting run where the ACN percentage was 50%, start with an isocratic mobile phase of ACN:Water (50:50 v/v).

-

Adjust the ACN:Water ratio to achieve a retention factor (k') between 2 and 10. This ensures the analyte is well-retained and separated from the void volume without excessively long run times.

-

-

Fine-Tuning:

-

Adjust the flow rate (e.g., between 0.8-1.2 mL/min) to optimize run time while maintaining resolution and acceptable backpressure.

-

Set the column temperature (e.g., 30 °C) to ensure consistent retention times and improve peak shape.

-

Final Optimized Analytical Method Protocol

The following protocol represents the finalized method after systematic optimization, demonstrating good peak shape and appropriate retention.

| Parameter | Optimized Condition |

| Instrument | HPLC with PDA or UV Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (65:35 v/v), Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | λmax (e.g., 258 nm, determined experimentally) |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

| Diluent | Acetonitrile |

Standard and Sample Preparation

-

Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of N-(4-chlorophenyl)-4-ethoxybenzamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Preparation: Prepare the sample to a target concentration of 50 µg/mL using the diluent.

Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following protocols are based on the ICH Q2(R2) guideline.[9][10]

| Validation Parameter | Purpose | Acceptance Criteria (Typical) |

| Specificity | To assess the method's ability to measure the analyte in the presence of impurities and degradants. | Peak for the analyte is pure and resolved from all other peaks (Resolution > 2.0). |

| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration. |

| Accuracy | The closeness of test results to the true value. | Mean recovery between 98.0% and 102.0%. |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. | RSD ≤ 2.0% for both repeatability and intermediate precision. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters pass; results are not significantly affected. |

Experimental Protocols for Validation

-

Specificity: Perform forced degradation studies as detailed in Section 6. Inject a placebo (matrix without analyte) and a standard solution. The analyte peak should not be present in the placebo, and no co-elution should occur at the analyte's retention time in the stressed samples.

-

Linearity: Prepare at least five concentrations across the range (e.g., 80%, 90%, 100%, 110%, 120% of the working concentration). Plot a graph of peak area versus concentration and perform linear regression analysis.

-

Accuracy (Recovery): Prepare a placebo sample and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. Calculate the percentage recovery for each sample.

-

Precision:

-

Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration.

-

Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

-

-

Limit of Quantitation (LOQ): Determine LOQ by either the signal-to-noise ratio method (by injecting successively more dilute solutions) or by calculation from the standard deviation of the response and the slope of the linearity curve.

-

Robustness: Analyze the sample while making small, deliberate changes to the method parameters, one at a time.

-

Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

-

Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

-

Mobile Phase Composition: ± 2% absolute (e.g., ACN 63% and 67%).

-

Stability-Indicating Power: Forced Degradation Protocol

Forced degradation (stress testing) is essential to demonstrate the specificity of a stability-indicating method.[11][12] The goal is to induce degradation of approximately 5-20% to ensure that the resulting degradation products can be detected and separated from the parent analyte.[13][14]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. irjpms.com [irjpms.com]

- 3. N-(4-CHLOROPHENYL)-4-ETHOXYBENZAMIDE CAS#: 346721-79-7 [m.chemicalbook.com]

- 4. PubChemLite - N-(3-chlorophenyl)-4-ethoxybenzamide (C15H14ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. jordilabs.com [jordilabs.com]

- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 7. pharmaguru.co [pharmaguru.co]

- 8. researchgate.net [researchgate.net]

- 9. intuitionlabs.ai [intuitionlabs.ai]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 11. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 12. Forced Degradation Testing | SGS Thailand [sgs.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. youtube.com [youtube.com]

Application Note: Preparation and Handling of N-(4-chlorophenyl)-4-ethoxybenzamide Stock Solutions in DMSO

Abstract

This technical guide provides a standardized protocol for the preparation of stock solutions of N-(4-chlorophenyl)-4-ethoxybenzamide (CAS 346721-79-7) using Dimethyl Sulfoxide (DMSO). Due to the lipophilic nature of this benzamide derivative, proper handling is critical to prevent compound precipitation ("crashing out") during aqueous dilution—the primary cause of variability in biological assays. This document details physicochemical properties, step-by-step solubilization workflows, storage stability requirements, and troubleshooting mechanisms for maintaining compound integrity in cellular and enzymatic assays.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before initiating solubilization, it is essential to verify the compound's identity and solubility limits. N-(4-chlorophenyl)-4-ethoxybenzamide is a hydrophobic small molecule; its solubility is driven by the aromatic rings and the ethoxy tail, making it highly soluble in organic solvents but poorly soluble in water.

| Property | Data | Notes |

| Chemical Name | N-(4-chlorophenyl)-4-ethoxybenzamide | |

| CAS Number | 346721-79-7 | Verify against vial label. |

| Molecular Formula | C₁₅H₁₄ClNO₂ | |

| Molecular Weight | 275.73 g/mol | Use this value for Molarity calculations. |

| Predicted LogP | ~3.1 - 4.1 | Indicates high lipophilicity; low aqueous solubility. |

| Solubility (DMSO) | > 20 mM (Estimated) | Empirical testing recommended for >50 mM. |

| Solubility (Water) | < 100 µM | High risk of precipitation upon dilution. |

Critical Reagent: Dimethyl Sulfoxide (DMSO)

The choice of DMSO grade and handling technique is as important as the compound itself.

-

Grade: Use Anhydrous DMSO (≥99.9%, water content <0.005%).

-

Hygroscopicity: DMSO is extremely hygroscopic.[1] It absorbs atmospheric moisture rapidly, which decreases its solvent power for lipophilic compounds like N-(4-chlorophenyl)-4-ethoxybenzamide.

-

Impact: A DMSO stock with absorbed water may appear clear but can cause immediate precipitation when frozen or diluted.

-

-

Freezing Point: Pure DMSO freezes at ~18.5°C .

-

Storage Warning: Storing stocks in a refrigerator (4°C) will cause the solvent to freeze, potentially crashing out the compound. Store at room temperature (short term) or -20°C/-80°C (long term).

-

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 10 mL of a 10 mM stock solution. Safety: Wear nitrile gloves, lab coat, and safety glasses. Handle DMSO in a fume hood to avoid inhalation of solvent vapors.

Step 1: Calculations

Using the Molecular Weight (MW) of 275.73 g/mol :

Step 2: Weighing and Solubilization

-

Weighing: Accurately weigh 27.6 mg of N-(4-chlorophenyl)-4-ethoxybenzamide into a sterile, amber glass vial (or polypropylene tube).

-

Note: Static electricity can make weighing small amounts of hydrophobic powder difficult. Use an anti-static gun if available.

-

-

Solvent Addition: Add 10.0 mL of Anhydrous DMSO.

-

Best Practice: Do not rely on the vial markings. Use a calibrated pipette.

-

-

Dissolution:

-

Vortex vigorously for 30–60 seconds.

-

Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

-

Caution: Avoid heating above 37°C to prevent thermal degradation.

-

Step 3: Aliquoting and Storage

To prevent freeze-thaw degradation, divide the master stock into single-use aliquots.

Figure 1: Workflow for the preparation and storage of N-(4-chlorophenyl)-4-ethoxybenzamide stock solutions.

Protocol: Dilution into Aqueous Media (The "Crash-Out" Risk)

The most critical failure point in bioassays is the dilution of the hydrophobic stock into aqueous buffers (e.g., PBS, cell culture media).

The Mechanism of Precipitation

When a DMSO stock (highly non-polar) is added to water (highly polar), the solvent environment shifts instantly. If the final concentration exceeds the compound's aqueous solubility limit, it will precipitate.

Figure 2: The mechanism of compound precipitation during aqueous dilution.

Best Practices for Dilution[9]

-

Intermediate Dilution Step: Do not jump from 10 mM (100% DMSO) directly to 10 µM (0.1% DMSO) in one step if possible.

-

Better: Dilute 10 mM stock 1:10 in DMSO to make 1 mM. Then dilute 1 mM into media.

-

-

Dynamic Mixing: Vortex the media while adding the DMSO stock dropwise. This prevents local high concentrations where the compound might crash out.

-

Limit Final DMSO: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity to cells, unless your cells are known to tolerate higher.

Storage and Stability Guidelines

| Condition | Recommendation | Reason |

| Temperature | -20°C or -80°C | Prevents chemical degradation. |

| Container | Amber Glass or Polypropylene | Protects from light; prevents plasticizer leaching. |

| Freeze-Thaw | Max 3 Cycles | Repeated freezing introduces moisture (condensation). |

| Desiccation | Store over silica gel | DMSO is hygroscopic; keeps water content low. |

Troubleshooting

Issue: Solution turns cloudy upon adding to media.

-

Cause: Compound precipitation due to low aqueous solubility.

-

Fix:

-

Lower the final working concentration.

-

Warm the media to 37°C before adding the stock.

-

Sonicate the final dilution (if the assay allows).

-

Issue: Stock solution freezes in the fridge (4°C).

-

Cause: Normal behavior of DMSO (Freezing point ~18.5°C).

-

Fix: Thaw completely at room temperature. Vortex well before use to ensure the solution is homogeneous. Do not pipette from a partially frozen stock.

Issue: Viscous "goo" at the bottom of the tube.

-

Cause: Water contamination in the DMSO has caused the compound to salt out or polymerize.

-

Fix: Discard the stock. Prepare fresh using a new, unopened bottle of anhydrous DMSO.

References

-

PubChem Compound Summary. "N-(4-chlorophenyl)-4-ethoxybenzamide (CAS 346721-79-7)." National Center for Biotechnology Information. [Link]

-

Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - N-(3-chlorophenyl)-4-ethoxybenzamide (C15H14ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(4-chlorophenyl)-4-nitrobenzamide | C13H9ClN2O3 | CID 237476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-chlorophenyl)-4-[(ethoxyacetyl)amino]benzamide | C17H17ClN2O3 | CID 1732130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The synthetic compound CC-5079 is a potent inhibitor of tubulin polymerization and tumor necrosis factor-alpha production with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Practical Guide to Thin Layer Chromatography (TLC) Analysis of N-(4-chlorophenyl)-4-ethoxybenzamide

Introduction: The Utility of TLC in Synthetic Chemistry

Thin Layer Chromatography (TLC) is a cornerstone analytical technique in synthetic chemistry, prized for its simplicity, speed, and cost-effectiveness.[1][2][3] It serves as a rapid method to determine the number of components in a mixture, assess the purity of a compound, and monitor the progress of a chemical reaction.[3][4] This application note provides a detailed protocol for the analysis of N-(4-chlorophenyl)-4-ethoxybenzamide, a compound of interest in drug discovery and materials science, using TLC. The principles and methodologies described herein are grounded in established chromatographic theory to ensure reliable and reproducible results.

At its core, TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[2][5] This separation is dictated by the polarity of the compounds, the stationary phase, and the mobile phase.[4][5] For N-(4-chlorophenyl)-4-ethoxybenzamide, which possesses both polar (amide) and non-polar (aromatic rings, chloro and ethoxy groups) functionalities, selecting the appropriate TLC conditions is crucial for achieving clear separation.

Physicochemical Properties of N-(4-chlorophenyl)-4-ethoxybenzamide

A foundational understanding of the analyte's properties is paramount for developing a successful TLC method.

| Property | Value/Description | Source |

| Molecular Formula | C15H14ClNO2 | [6][7] |

| Molecular Weight | 275.73 g/mol | [6] |

| Predicted Boiling Point | 344.2 ± 27.0 °C | [6] |

| Predicted Density | 1.248 ± 0.06 g/cm3 | [6] |

| Predicted pKa | 12.98 | [6] |

The structure of N-(4-chlorophenyl)-4-ethoxybenzamide suggests a compound of intermediate polarity. The amide group is polar and can engage in hydrogen bonding, while the two aromatic rings, the chloro group, and the ethoxy group contribute to its non-polar character. This duality informs our choice of stationary and mobile phases.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for the successful TLC analysis of N-(4-chlorophenyl)-4-ethoxybenzamide.

Materials and Reagents

-

TLC Plates: Silica gel 60 F254 pre-coated aluminum plates. The "F254" indicates the presence of a fluorescent indicator that allows for visualization under UV light at 254 nm.[8][9]

-

Sample Preparation: A solution of N-(4-chlorophenyl)-4-ethoxybenzamide (approximately 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio will be determined experimentally.

-

Developing Chamber: A glass chamber with a tight-fitting lid.

-

Spotting Capillaries: Glass capillary tubes for applying the sample to the TLC plate.

-

Visualization: A UV lamp (254 nm) and a visualization agent (e.g., iodine chamber or a chemical stain).

Workflow Diagram

Caption: A streamlined workflow for the TLC analysis of N-(4-chlorophenyl)-4-ethoxybenzamide.

Detailed Methodology

-

Plate Preparation:

-

Handle the TLC plate by the edges to avoid contaminating the surface.

-

Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the plate.[2]

-

Mark the points on the baseline where the sample will be applied.

-

-

Sample Application:

-

Dip a capillary tube into the sample solution.

-

Briefly touch the tip of the capillary tube to the marked spot on the baseline. The goal is to create a small, concentrated spot.

-

Allow the solvent to evaporate completely between applications if multiple applications are needed to increase the concentration.

-

-

Developing Chamber Preparation:

-

Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[10]

-

Place a piece of filter paper in the chamber, allowing it to become saturated with the mobile phase. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more uniform development of the TLC plate.[11]

-

Cover the chamber with the lid and allow it to equilibrate for 5-10 minutes.

-

-

Plate Development:

-

Carefully place the spotted TLC plate into the developing chamber, ensuring that the baseline is above the level of the mobile phase.

-

The mobile phase will ascend the plate via capillary action.[2][5]

-

Allow the solvent front to move up the plate until it is about 1 cm from the top.

-

Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[12]

-

-

Drying:

-

Allow the plate to air dry completely in a fume hood to evaporate the mobile phase.

-

Visualization

Since N-(4-chlorophenyl)-4-ethoxybenzamide is colorless, a visualization method is required.[5]

-

UV Light (Non-destructive): Place the dried TLC plate under a UV lamp set to 254 nm. The aromatic rings in the compound will absorb the UV light, appearing as dark spots against the fluorescent green background of the plate.[8][9][13] Gently circle the spots with a pencil.

-

Iodine Vapor (Semi-destructive): Place the dried plate in a sealed chamber containing a few crystals of iodine. Organic compounds will react with the iodine vapor to form yellow-brown spots.[9][14] This method is particularly effective for aromatic compounds.[8] The spots will fade over time, so they should be circled immediately.[15]

-

Chemical Stains (Destructive): For more permanent visualization or if UV and iodine are ineffective, various chemical stains can be used. A common general-purpose stain is phosphomolybdic acid, which is sensitive to many organic compounds.[8] For amides, ninhydrin can sometimes be effective, although it is more specific for primary and secondary amines.[16]

Results and Interpretation

The primary quantitative result from a TLC experiment is the Retention Factor (Rf) .

Calculation of Rf Value

The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[12][17][18][19]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, and temperature) and will always be between 0 and 1.[12][18]

Mobile Phase Optimization

The selection of an appropriate mobile phase is critical for good separation.[1][20] A trial-and-error approach is often necessary.[20]

-

Starting Point: A 1:1 mixture of hexane and ethyl acetate is a common starting point for compounds of intermediate polarity.[1]

-

Adjusting Polarity:

-

If the Rf value is too low (the spot remains near the baseline), the mobile phase is not polar enough to move the compound up the plate. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[12]

-

If the Rf value is too high (the spot is near the solvent front), the mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexane).[12]

-

An ideal Rf value is typically between 0.3 and 0.7 to ensure good separation from other potential components in a mixture.[4]

Data Presentation

| Mobile Phase (Hexane:Ethyl Acetate) | Distance Traveled by Spot (cm) | Distance Traveled by Solvent Front (cm) | Calculated Rf Value | Observations |

| 9:1 | 0.5 | 5.0 | 0.10 | Spot has low mobility. |

| 7:3 | 2.0 | 5.0 | 0.40 | Good separation. |

| 1:1 | 4.5 | 5.0 | 0.90 | Spot is too high. |

Troubleshooting

-

Spot Tailing: This can occur if the sample is too concentrated or if the compound is strongly interacting with the stationary phase. Dilute the sample or add a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase to improve spot shape.

-

Irregular Solvent Front: This may be due to an uneven surface on the TLC plate or an improperly sealed developing chamber. Ensure the plate is placed vertically and the chamber is saturated.

-

No Spots Visible: The sample may be too dilute, not UV active, or not reactive to the chosen visualization agent. Try concentrating the sample or using a different visualization technique.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the TLC analysis of N-(4-chlorophenyl)-4-ethoxybenzamide. By understanding the principles of chromatography and the physicochemical properties of the analyte, researchers can effectively utilize TLC for purity assessment and reaction monitoring. The detailed methodology, from plate preparation to result interpretation, is designed to be a self-validating system, ensuring reliable and reproducible outcomes in a research and development setting.

References

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

-

Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Retrieved from [Link]

-

ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC? Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

-

University of Denver, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods. Retrieved from [Link]

-

Poole, C. F. (2015). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

-

Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

-

Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

-

Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

-

Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

-

Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]

-

BYJU'S. (n.d.). R F Value Explanation. Retrieved from [Link]

-

Arbeiterkammer. (2026, January 6). Rf Value In Chromatography: Calculation And Significance. Retrieved from [Link]

-

University of California, Irvine, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

- Wang, Q., et al. (2011). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 3(7), 1547-1550.

-

Royal Society of Chemistry. (2011). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). N-ethoxybenzamide. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Reddit. (2016, January 16). Column Chromatography: Amides. r/chemistry. Retrieved from [Link]

-

ResearchGate. (2012, January 17). What is the best charring solution for amides TLC? Retrieved from [Link]

- Saeed, A., et al. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3077.

- Zhang, M., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15933-15937.

-

PubChemLite. (n.d.). N-(3-chlorophenyl)-4-ethoxybenzamide (C15H14ClNO2). Retrieved from [Link]

- Deng, G., & Liu, G. (2007). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 72(19), 7247-7253.

-

PubChem. (n.d.). 2-Ethoxybenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of N-aryl isoquinolones. Reaction conditions: benzamide 4... Retrieved from [Link]

- Ghosh, I., et al. (2022). Photocatalysis in Aqueous Micellar Media Enables Divergent C–H Arylation and N-Dealkylation of Benzamides.

-

PubChem. (n.d.). N-(2-chlorophenyl)-4-[(ethoxyacetyl)amino]benzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-chlorophenyl)-4-nitrobenzamide. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. microbenotes.com [microbenotes.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Home Page [chem.ualberta.ca]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. N-(4-CHLOROPHENYL)-4-ETHOXYBENZAMIDE CAS#: 346721-79-7 [m.chemicalbook.com]

- 7. N-(4-CHLOROPHENYL)-4-ETHOXYBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]

- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. theory.labster.com [theory.labster.com]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]

- 18. byjus.com [byjus.com]

- 19. Arbeiterkammer | Arbeiterkammer [arbeiterkammer.at]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Evaluation of N-(4-chlorophenyl)-4-ethoxybenzamide as a Potential TRPM8 Modulator

Introduction: Unveiling the Therapeutic Potential of Novel Benzamides

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds. N-(4-chlorophenyl)-4-ethoxybenzamide is a synthetic benzamide derivative with potential for biological activity. While its specific molecular targets are not extensively characterized in publicly available literature, its structural features warrant investigation into its modulatory effects on ion channels, a common target for such compounds.